2-Methoxypyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyrimidine-4,6-diamine is an organic compound with the molecular formula C5H8N4O. It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two amino groups at the 4 and 6 positions and a methoxy group at the 2 position of the pyrimidine ring. Pyrimidine derivatives are significant in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-4,6-diamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrimidine derivatives.
Methoxylation: Introduction of the methoxy group at the 2-position can be achieved through nucleophilic substitution reactions using methanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methoxypyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-Methylpyrimidine-4,6-diamine: Similar structure but with a methyl group instead of a methoxy group.
2-Aminopyrimidine-4,6-diamine: Lacks the methoxy group, having an amino group instead.
2-Chloropyrimidine-4,6-diamine: Contains a chlorine atom at the 2-position.
Uniqueness: 2-Methoxypyrimidine-4,6-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methoxypyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H4,6,7,8,9) |
InChI Key |
UWLSQWAECHMLDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.